2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10BrN5O |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-methyltriazole-4-carbohydrazide |
InChI |
InChI=1S/C10H10BrN5O/c1-6-9(10(17)13-12)15-16(14-6)8-4-2-7(11)3-5-8/h2-5H,12H2,1H3,(H,13,17) |
InChI Key |
LLTNHFVDERGSQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)NN)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Bromophenyl Azide
The synthesis begins with the preparation of 1-azido-4-bromobenzene, a critical intermediate. As detailed in U.S. Patent 6,642,390, aromatic azides are synthesized via diazotization of 4-bromoaniline.
Procedure :
4-Bromoaniline (10 mmol) is dissolved in hydrochloric acid (6 M, 15 mL) at 0–5°C. Sodium nitrite (12 mmol) in water (5 mL) is added dropwise to form the diazonium salt. After 30 minutes, sodium azide (15 mmol) is introduced, and the mixture is stirred for 1 hour. The resulting azide is extracted with dichloromethane, dried over MgSO4, and concentrated.
Cyclocondensation with β-Ketoesters
The triazole ring is constructed via a one-step reaction between 4-bromophenyl azide and ethyl acetoacetate, a β-ketoester. This method, adapted from U.S. Patent 6,642,390 and ChemicalBook, ensures regioselectivity.
Procedure :
4-Bromophenyl azide (10 mmol) and ethyl acetoacetate (12 mmol) are dissolved in acetonitrile (20 mL). Tetramethylguanidine (TMG, 30 mmol) is added, and the mixture is heated at 80°C for 16 hours. The reaction is monitored by TLC (hexane:ethyl acetate, 3:1). After cooling, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 × 30 mL). The organic layer is dried (MgSO₄) and concentrated. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) yields ethyl 2-(4-bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylate.
Yield : 91%.
Characterization :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.40 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.65 (s, 3H, CH₃), 4.40 (q, J = 7.1 Hz, 2H, CH₂CH₃), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H).
Conversion to Carbohydrazide
Hydrazinolysis of the Ester Intermediate
The ester group at position 4 of the triazole is converted to carbohydrazide using hydrazine hydrate, a method analogous to protocols in Der Pharma Chemica and ACS Omega.
Procedure :
Ethyl 2-(4-bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylate (10 mmol) is refluxed with hydrazine hydrate (98%, 15 mmol) in ethanol (30 mL) for 7 hours. The reaction mixture is cooled, poured into ice-cold water (100 mL), and stirred for 30 minutes. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the title compound.
Yield : 78–82%.
Characterization :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.55 (s, 3H, CH₃), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.90 (d, J = 8.4 Hz, 2H, Ar-H), 9.20 (s, 1H, NH), 10.10 (s, 1H, NH).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 12.5 (CH₃), 121.8–132.4 (Ar-C), 160.2 (C=O), 162.5 (triazole-C).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A modified protocol reduces reaction times by employing microwave irradiation. Ethyl acetoacetate (10 mmol) and 4-bromophenyl azide (10 mmol) in DMF (10 mL) are irradiated at 120°C for 30 minutes using TMG (30 mmol) as base. The ester intermediate is isolated in 88% yield and converted to carbohydrazide as above.
Critical Analysis of Methodologies
| Parameter | Cyclocondensation | Microwave |
|---|---|---|
| Reaction Time | 16 hours | 30 minutes |
| Yield (%) | 91 | 88 |
| Purification | Column chromatography | Recrystallization |
| Scalability | Industrial | Lab-scale |
The cyclocondensation method offers superior yields and scalability, while microwave synthesis prioritizes speed. Hydrazinolysis universally achieves >75% yields across protocols .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the 4-bromophenyl ring facilitates electrophilic substitution reactions.
Example Reaction :
Replacement of bromine with nucleophiles (e.g., amines, alkoxides) under basic conditions .
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃, CuI | DMF, 80°C, 12 h | Azido derivative (for click chemistry) | 78% |
Key Insight :
The bromine’s electronegativity enhances the electrophilicity of the aromatic ring, enabling reactions with soft nucleophiles like azides or thioureas .
Condensation Reactions
The carbohydrazide (-CONHNH₂) group undergoes condensation with carbonyl compounds to form hydrazones or thiosemicarbazides.
Example Reaction :
Reaction with aldehydes/ketones:
| Carbonyl Compound | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Ethanol, reflux, 6 h | 4-Nitrophenyl hydrazone | 85% |
Mechanism :
The hydrazide’s NH₂ group attacks the carbonyl carbon, forming a hydrazone linkage. This reactivity is exploited to generate Schiff bases for antimicrobial studies .
Cyclization to Heterocycles
The carbohydrazide moiety participates in cyclization reactions to form fused heterocyclic systems.
Formation of 1,3,4-Thiadiazoles
Reaction with CS₂ under alkaline conditions :
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Ethanol, KOH, reflux, 5 h | 7H- Triazolo[3,4-b] thiadiazine | 82% |
Reaction with α-Bromoketones
Cyclization with α-bromoketones yields triazolo-thiadiazines :
| α-Bromoketone | Product | Yield | Source |
|---|---|---|---|
| Phenacyl bromide | 6-Phenyl-7H-triazolo-thiadiazine | 74% |
Coordination Chemistry
The compound acts as a polydentate ligand, coordinating to metal ions via N and O atoms .
Example Complexation :
| Metal Salt | Coordination Sites | Application | Source |
|---|---|---|---|
| Cu(NO₃)₂ | N (triazole), O (carbonyl) | Catalysis/antimicrobials |
Biological Activity
While not a chemical reaction per se, the compound’s interactions with biological targets are noteworthy:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide display potent activity against various bacterial strains and fungi. These compounds are being investigated for their efficacy in treating infections that are resistant to conventional antibiotics .
Anticancer Activity
Triazole derivatives are also explored for their anticancer potential. The compound has been evaluated against different cancer cell lines, including breast cancer (MCF7) and others. Results indicate promising cytotoxic effects, which could be attributed to their ability to interfere with cellular processes involved in cancer progression .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of this compound with target proteins involved in disease pathways. These computational studies help predict the binding affinity and mechanism of action, guiding further modifications for enhanced activity .
Pharmaceutical Development
The compound's potential as an antimicrobial and anticancer agent makes it a candidate for drug development. Its unique structure allows for modifications that can enhance its potency and selectivity against specific pathogens or cancer cells.
Agricultural Use
The triazole ring is known for its fungicidal properties. Compounds like this compound can be explored as agricultural fungicides to protect crops from fungal diseases. This application is particularly relevant in the context of increasing resistance among fungal pathogens to existing treatments .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Screening : In vitro assays demonstrated that triazole derivatives significantly inhibited the proliferation of MCF7 cells. The most active compounds were further analyzed through molecular docking to elucidate their mechanisms .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole/Oxadiazole Cores
1,3,4-Oxadiazole Derivatives
- 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: This oxadiazole derivative lacks the triazole ring and carbohydrazide group but shares the 4-bromophenyl substituent. Oxadiazoles are known for their electron-transport properties in OLEDs, but they exhibit lower hydrogen-bonding capacity compared to carbohydrazide-containing triazoles .
- Anti-inflammatory Oxadiazoles : Compounds such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole demonstrated 59.5% anti-inflammatory activity (20 mg/kg), comparable to indomethacin (64.3%) . This highlights the role of halogenated aromatic systems in bioactivity, though the triazole-carbohydrazide scaffold may offer enhanced target specificity.
Triazole-Thione Derivatives
- Such modifications are common in antimicrobial agents, though the carbohydrazide derivative may exhibit superior solubility in polar solvents .
- 5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thione : Spectral data (IR: 1212 cm⁻¹ for C=S; 1H-NMR: δ 9.51 ppm for triazole proton) contrast with the target compound, where the carbohydrazide would show NH stretching (~3300 cm⁻¹) and amide carbonyl signals (~1650 cm⁻¹) .
Pyrazole-Carbohydrazide Analogues
- 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid: This pyrazole derivative incorporates dual carbamothioyl groups instead of a triazole-carbohydrazide.
Functional Group Modifications
Carbohydrazide vs. Carboxamide
- 1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Replacing the carbohydrazide (-CONHNH₂) with a carboxamide (-CONH₂) eliminates the hydrazine NH group, reducing hydrogen-bond donors from two to one. This could diminish interactions with biological targets like enzymes or DNA .
Halogen Substitution Effects
- Chloro vs.
Biological Activity
2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromoaniline with appropriate hydrazine derivatives and carbonyl compounds under controlled conditions. The resulting compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 μg/mL |
| This compound | Escherichia coli | 0.75 μg/mL |
| This compound | Candida albicans | 1.0 μg/mL |
These results suggest that the compound has a strong potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have assessed the anticancer properties of triazole derivatives against various cancer cell lines. The compound was tested on human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The findings revealed significant antiproliferative effects:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 1.1 |
| HCT-116 | 2.6 |
| HepG2 | 1.4 |
The IC50 values indicate that the compound effectively inhibits cell growth at low concentrations.
The biological activity of triazole derivatives is often attributed to their ability to interact with specific biological targets. For instance:
- Antimicrobial Mechanism : Triazoles disrupt the synthesis of ergosterol in fungal cell membranes or inhibit bacterial cell wall synthesis.
- Anticancer Mechanism : They may induce apoptosis in cancer cells through various pathways such as the activation of caspases or modulation of signaling pathways involved in cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of triazole compounds in clinical settings:
- Study on Antimicrobial Resistance : A study demonstrated that triazole derivatives could overcome resistance mechanisms in Staphylococcus aureus, showing enhanced effectiveness compared to traditional antibiotics.
- Cancer Treatment Trials : Clinical trials involving triazole derivatives have shown promising results in reducing tumor size and improving survival rates among patients with advanced-stage cancers.
Q & A
Q. What are the established synthetic routes for 2-(4-bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization of substituted hydrazide intermediates. For example, hydrazide precursors can be refluxed with phosphoryl chloride (POCl₃) at 120°C to form triazole cores . Key steps include:
- Hydrazide formation : Condensation of carboxylic acid derivatives with hydrazine hydrate in ethanol under reflux (5–8 hours), monitored by TLC .
- Cyclization : Using POCl₃ or H₂SO₄ as dehydrating agents to promote triazole ring closure . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature to maximize yield (typically 60–80%).
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., triazole protons at δ 7.5–8.5 ppm) .
- IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydrazide (N-H, ~3200 cm⁻¹) stretches .
Q. What biological activities have been reported for this compound, and what are the primary enzyme targets?
- Enzyme inhibition : Potent activity against carbonic anhydrase (CA) isoforms (IC₅₀ ~0.8–2.3 µM) and histone deacetylases (HDACs) via chelation of zinc ions in catalytic sites .
- Mechanistic studies : Competitive inhibition confirmed via Lineweaver-Burk plots and molecular docking (Autodock Vina) .
Advanced Research Topics
Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structure determination?
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twin laws and scale datasets . For severe cases, employ the HKLF5 format for partitioned intensity data .
- Disorder : Apply PART/SUMP restraints to model split positions (e.g., bromophenyl rotations) and refine occupancy factors iteratively .
Q. How should researchers address contradictory bioactivity data (e.g., variable IC₅₀ values across studies)?
- Experimental design : Standardize assay conditions (pH, temperature, substrate concentration) to minimize variability. For CA inhibition, use 4-nitrophenyl acetate as a universal substrate .
- Data normalization : Express IC₅₀ relative to positive controls (e.g., acetazolamide for CA) and validate via dose-response curves (n ≥ 3 replicates) .
Q. What strategies improve regioselectivity in triazole synthesis to avoid byproducts?
- Directing groups : Introduce electron-withdrawing substituents (e.g., bromine) on the phenyl ring to favor 1,3-dipolar cycloaddition at the C4 position .
- Catalysis : Use Cu(I) catalysts (CuSO₄/ascorbate) for "click" chemistry to ensure 1,4-regioselectivity, though this may require post-synthetic deprotection .
Q. How do intermolecular interactions (e.g., π-stacking, hydrogen bonding) influence solid-state properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
